
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with methyl and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-pyridin-5-one with a methylsulfanyl reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to efficient large-scale production.
化学反応の分析
Types of Reactions
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated pyridinones.
Substitution: Various substituted pyridinones depending on the nucleophile used.
科学的研究の応用
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, which may enhance the compound’s binding affinity to enzymes or receptors. The pyridine ring can also engage in π-π stacking interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-methyl-3,4-dihydro-2H-pyridin-5-one: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.
6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern can lead to enhanced interactions with molecular targets and improved pharmacokinetic properties.
特性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC名 |
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one |
InChI |
InChI=1S/C7H11NOS/c1-5-3-4-6(9)7(8-5)10-2/h5H,3-4H2,1-2H3 |
InChIキー |
MVNYYKGWILAUDJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=O)C(=N1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
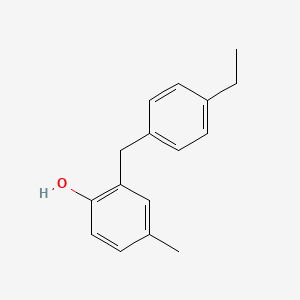
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
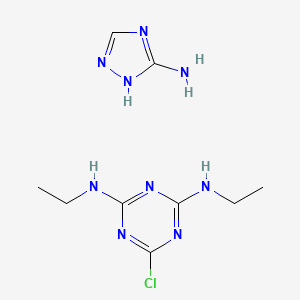
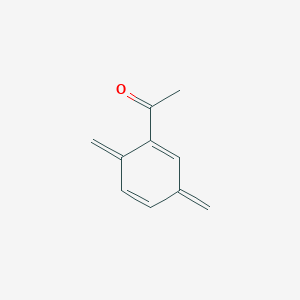
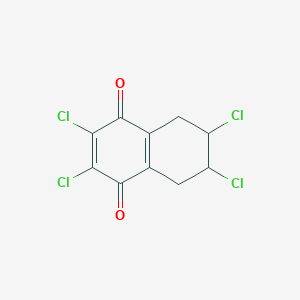

![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

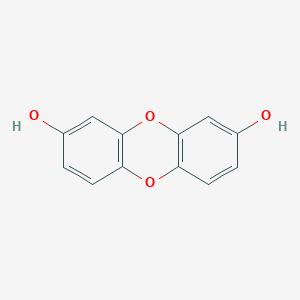
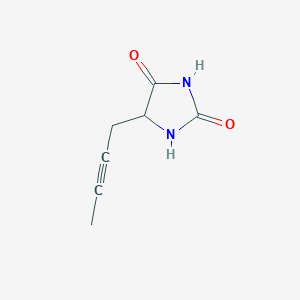

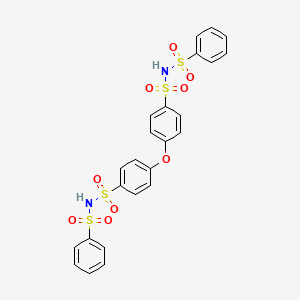
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
